
1-Cyclooctene, 3-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclooctene, 3-bromo- is an organic compound with the molecular formula C8H13Br. It is a brominated derivative of cyclooctene, characterized by the presence of a bromine atom at the third position of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclooctene, 3-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclooctene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, yielding 1-Cyclooctene, 3-bromo- as the major product .
Industrial Production Methods: In an industrial setting, the production of 1-Cyclooctene, 3-bromo- may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as copper(I) iodide (CuI) can facilitate the bromination process under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclooctene, 3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: Reduction of the bromine atom can yield cyclooctene or other reduced products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-Hydroxycyclooctene, 3-Aminocyclooctene.
Oxidation: 3-Bromocyclooctene oxide, 3-Bromocyclooctane-1,2-diol.
Reduction: Cyclooctene.
Applications De Recherche Scientifique
1-Cyclooctene, 3-bromo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Cyclooctene, 3-bromo- involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the third position makes the compound susceptible to nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles. Additionally, the presence of the double bond in the cyclooctene ring allows for reactions such as epoxidation and dihydroxylation .
Comparaison Avec Des Composés Similaires
1-Cyclooctene, 3-bromo- can be compared with other brominated cycloalkenes and cyclooctenes:
1-Cyclooctene, 2-bromo-: Similar in structure but with the bromine atom at the second position, leading to different reactivity and products.
1-Cyclooctene, 4-bromo-: The bromine atom at the fourth position affects the compound’s chemical behavior and applications.
Cyclooctene: The non-brominated parent compound, which exhibits different reactivity due to the absence of the bromine atom
1-Cyclooctene, 3-bromo- stands out due to its unique position of the bromine atom, which influences its reactivity and makes it a valuable compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
(1Z)-3-bromocyclooctene |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4- |
Clé InChI |
XOAUXFIKYVGQHT-XQRVVYSFSA-N |
SMILES isomérique |
C1CC/C=C\C(CC1)Br |
SMILES canonique |
C1CCC=CC(CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


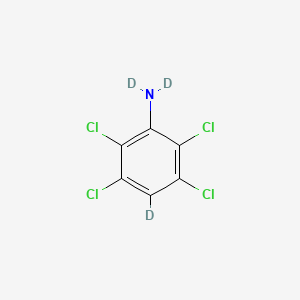
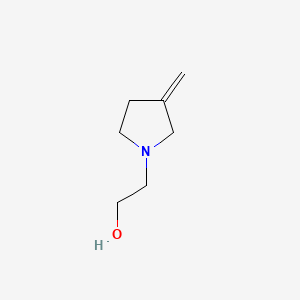
![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
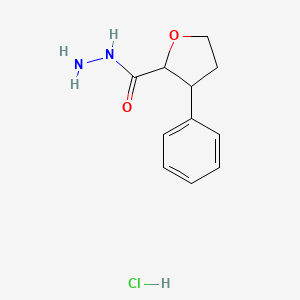
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)



![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)
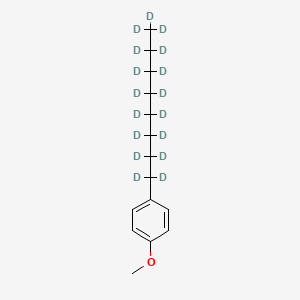

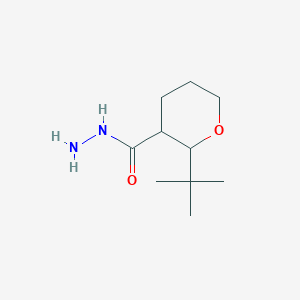
![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylidene]hydroxylamine](/img/structure/B15128581.png)
![7,7-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B15128589.png)
